

Technical Guide: N,N-di-n-Butylethylenediamine (CAS: 3529-09-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-di-n-Butylethylenediamine*

Cat. No.: *B1294425*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **N,N-di-n-Butylethylenediamine**, a significant organic chemical intermediate. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its known applications, with a focus on its role in research and development.

Core Chemical Identity and Properties

N,N-di-n-Butylethylenediamine, identified by the CAS number 3529-09-7, is a diamine compound with the molecular formula $C_{10}H_{24}N_2$.^{[1][2][3]} It is also known by several synonyms, including (2-aminoethyl)dibutylamine, N',N'-dibutylethane-1,2-diamine, and 2-Dibutylaminoethylamine.^[1]

The fundamental properties of this compound are summarized in the table below.

Property	Value	Source(s)
CAS Number	3529-09-7	[1] [2] [4]
Molecular Formula	C ₁₀ H ₂₄ N ₂	[1] [2]
Molecular Weight	172.31 g/mol	[1] [4]
Physical State	Solid	[4]
IUPAC Name	N',N'-dibutylethane-1,2-diamine	[1]
XLogP3-AA	1.8	[1]
Hydrogen Bond Donor Count	1	[1]

Synthesis of N,N-di-n-Butylethylenediamine

N,N-di-n-Butylethylenediamine is primarily synthesized through the reaction of di-n-butylamine with a suitable ethylamine derivative. A detailed experimental protocol, as described in patent literature, is provided below.

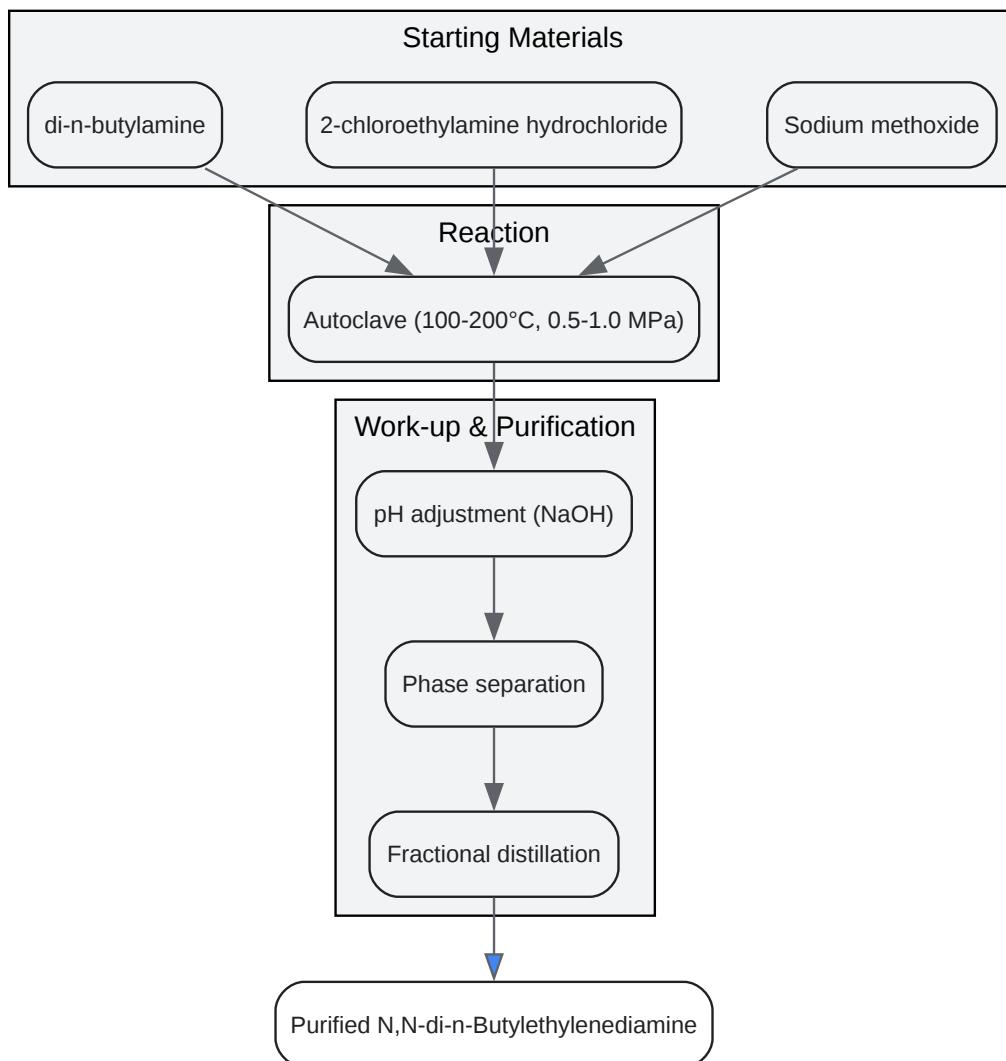
Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is based on the reaction of di-n-butylamine and 2-chloroethylamine hydrochloride.

Materials:

- di-n-butylamine
- 2-chloroethylamine hydrochloride
- Sodium methoxide in methanol solution
- Saturated sodium hydroxide solution
- Autoclave (high-pressure reactor)

- Distillation apparatus


Procedure:

- Reaction Setup: In a high-pressure reactor (autoclave), combine di-n-butylamine and 2-chloroethylamine hydrochloride in a molar ratio of 4-6:1.
- Addition of Base: Add a methanol solution of sodium methoxide. The molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride should be between 0.5-2:1.
- Reaction Conditions: Seal the autoclave and heat the mixture to a temperature between 100-200°C. The reaction is typically carried out for 2-9 hours under a pressure of 0.5-1.0 MPa.
- Work-up: After the reaction is complete, cool the reactor and transfer the reaction mixture. Add a saturated aqueous solution of sodium hydroxide to adjust the pH to 12-13.
- Purification: Separate the upper organic phase. Purify the crude product by fractional distillation, collecting the fraction at 109-114°C to yield **N,N-di-n-Butylethylenediamine**.

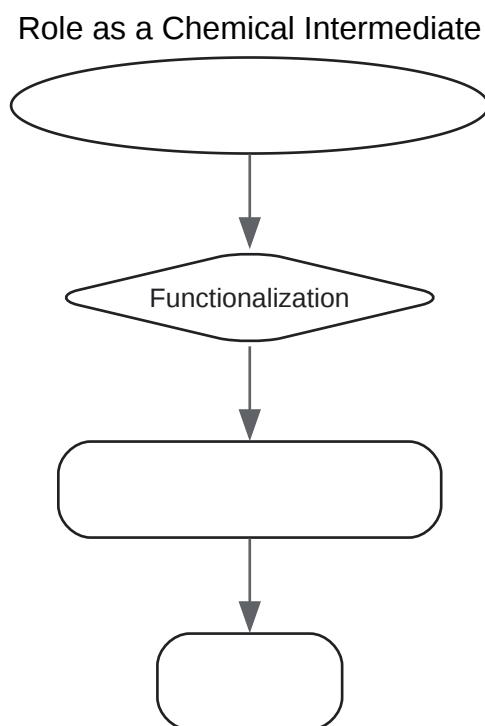
An alternative synthetic route involves a multi-step process using zinc acetate ($Zn(OAc)_2$) followed by treatment with concentrated hydrochloric acid.[3]

The synthesis workflow can be visualized as a straightforward process from starting materials to the final purified product.

Synthesis Workflow of N,N-di-n-Butylethylenediamine

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N,N-di-n-Butylethylenediamine**.


Applications in Research and Development

N,N-di-n-Butylethylenediamine primarily serves as an important organic chemical intermediate. Its bifunctional nature, with both a tertiary and a primary amine, allows for its use as a building block in the synthesis of more complex molecules. While specific applications in drug development are not widely documented in public literature, its structural motif is relevant to the synthesis of various nitrogen-containing compounds.

The general utility of such diamines in medicinal chemistry and materials science suggests potential applications in:

- **Ligand Synthesis:** The diamine structure can be a precursor for developing ligands for metal catalysts.
- **Scaffold for Biologically Active Molecules:** It can be incorporated into larger molecules that may exhibit biological activity.

The logical relationship for its potential use as a chemical intermediate is depicted below.

[Click to download full resolution via product page](#)

Caption: Logical flow of **N,N-di-n-Butylethylenediamine**'s utility.

Safety and Handling

N,N-di-n-Butylethylenediamine is classified as a hazardous substance. According to its GHS classification, it is known to cause severe skin burns and eye damage.^[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

This technical guide is intended for use by qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always refer to the latest SDS for complete safety and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. N,N-DI-N-BUTYLETHYLEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. N,N-Di-N-butylethylenediamine | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Guide: N,N-di-n-Butylethylenediamine (CAS: 3529-09-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294425#n-n-di-n-butylethylenediamine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com